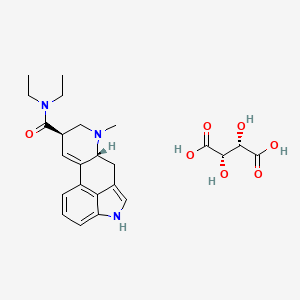

Lysergide tartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Lysergide tartrate (CAS 32426-57-6) is the pharmaceutically optimized, stable salt form of d-lysergic acid diethylamide (LSD). As a highly potent partial agonist at the 5-HT2A receptor, it is the primary chemical form utilized in modern clinical trials and analytical reference standards[1]. Unlike the highly reactive freebase, the tartrate salt offers a robust crystalline structure that mitigates rapid environmental degradation, making it the standard choice for procurement in neuroscience research, forensic analysis, and psychiatric drug development[2].

Procuring LSD freebase instead of lysergide tartrate introduces severe stability and formulation liabilities. The freebase is highly sensitive to oxygen, light, and heat, rapidly degrading into inactive byproducts such as iso-LSD (via epimerization) and lumi-LSD (via photo-addition) within days if unprotected [1]. Furthermore, the freebase exhibits poor aqueous solubility, necessitating organic solvents like ethanol or DMSO for dissolution [2]. This lack of water solubility and chemical stability makes the freebase unsuitable for precise aqueous dosing, long-term analytical storage, or advanced oral solid dosage formulations, forcing buyers to rely on the tartrate salt for reproducible performance [3].

References

- [1] Stability-Guided Formulation of a Light-Sensitive D-LSD Capsule for Clinical Investigation. Pharmaceutics, 2025.

- [2] Physical Properties and Salt Forms of Lysergic Acid Diethylamide. Safrole Chemical Database, 2024.

- [3] Absolute Oral Bioavailability and Bioequivalence of LSD Base and Tartrate in a Double-Blind, Placebo-Controlled, Crossover Study. Clinical Pharmacology & Therapeutics, 2025.

Superior Thermal Stability and Crystal Lattice Strength

The physical stability of an active pharmaceutical ingredient is critical for handling and storage. Lysergide tartrate exhibits a dramatically higher melting point (198-200°C) compared to LSD freebase (80-85°C) [1]. This quantitative difference reflects a much stronger crystal lattice in the tartrate salt, which prevents premature melting or degradation during transport and standard laboratory handling [2].

| Evidence Dimension | Melting Point |

| Target Compound Data | 198-200°C (Lysergide tartrate) |

| Comparator Or Baseline | 80-85°C (LSD freebase) |

| Quantified Difference | >110°C increase in melting point |

| Conditions | Standard atmospheric pressure thermal analysis |

A higher melting point ensures the material remains a stable, flowable powder during procurement, storage, and formulation, eliminating the need for extreme cold-chain logistics required by the freebase.

Enhanced Aqueous Solubility for Clinical and Analytical Formulations

Formulating precise dosages requires complete dissolution in compatible solvents. While LSD freebase has highly limited water solubility and requires 96% ethanol for stable liquid formulation, lysergide tartrate is highly water-soluble [1]. This high aqueous solubility allows the tartrate salt to be formulated into rapid dissolving tablets (RDTs) and aqueous clinical solutions that achieve an absolute oral bioavailability of ~80%, matching the ethanolic freebase without the toxicity or volatility of organic solvents [2].

| Evidence Dimension | Aqueous Formulation Compatibility |

| Target Compound Data | Highly water-soluble; compatible with aqueous solutions and oral disintegrating tablets |

| Comparator Or Baseline | Limited water solubility; requires 96% ethanol or DMSO |

| Quantified Difference | Elimination of organic co-solvents while maintaining ~80% absolute bioavailability |

| Conditions | Oral formulation development and pharmacokinetic testing |

Procurement of the tartrate salt allows laboratories and pharmaceutical developers to create stable, solvent-free aqueous dosing systems and advanced solid dosage forms.

Mitigation of Epimerization to Inactive Iso-LSD

In solution or unprotected solid state, LSD is prone to base-catalyzed or thermal epimerization at the C-8 position, forming the biologically inactive iso-LSD[1]. Unprotected freebase can lose potency within 1 to 2 days in dilute solutions exposed to air and ambient conditions [2]. The tartrate salt matrix significantly stabilizes the molecule, reducing the rate of epimerization and oxidative degradation, thereby maintaining the >98% purity required for clinical and analytical applications over extended shelf lives [1].

| Evidence Dimension | Shelf-life and Epimerization Rate |

| Target Compound Data | Stable for extended periods (months/years) when stored properly as a dry salt |

| Comparator Or Baseline | Freebase solutions lose effectiveness within 1-2 days under ambient conditions |

| Quantified Difference | Orders of magnitude increase in chemical half-life prior to degradation |

| Conditions | Ambient air and light exposure vs. controlled salt storage |

Ensures that the procured material retains its certified titer and pharmacological potency, preventing costly experimental failures due to inactive degradation products.

Analytical and Forensic Reference Standards

Due to its resistance to epimerization (iso-LSD formation) and photolytic degradation (lumi-LSD formation), lysergide tartrate is the mandated form for preparing calibration curves in LC-MS/MS toxicological screening [1].

Clinical Trial Formulations and Solid Dosage Forms

Its high aqueous solubility and robust crystal structure make it the ideal API for advanced pharmaceutical delivery systems, such as orally disintegrating tablets (ODTs) used in modern psychiatric trials for Generalized Anxiety Disorder [2].

In Vitro Receptor Binding Assays

The ability to dissolve lysergide tartrate directly in physiological buffers without organic solvents like DMSO or ethanol ensures that 5-HT2A receptor binding assays are not confounded by solvent-induced cellular toxicity or receptor modulation [3].

References

- [1] Stability-Guided Formulation of a Light-Sensitive D-LSD Capsule for Clinical Investigation. Pharmaceutics, 2025.

- [2] MindMed Announces Exclusive License Agreement With Catalent for Its Patented Zydis Fast-Dissolve Technology for Use with MM-120. Business Wire, 2023.

- [3] Absolute Oral Bioavailability and Bioequivalence of LSD Base and Tartrate in a Double-Blind, Placebo-Controlled, Crossover Study. Clinical Pharmacology & Therapeutics, 2025.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Walker EA, Foley JJ. Acquisition session length modulates consolidation effects produced by 5-HT2C ligands in a mouse autoshaping-operant procedure. Behav Pharmacol. 2010 Mar;21(2):83-9. doi: 10.1097/FBP.0b013e328337bde7. PubMed PMID: 20177374.

3: Favretto D, Frison G, Vogliardi S, Ferrara SD. Highly specific quantification of ergotamine in urine, blood, and hair samples by liquid chromatography-tandem mass spectrometry. Ther Drug Monit. 2007 Jun;29(3):325-32. PubMed PMID: 17529890.

4: Aloyo VJ, Dave KD, Rahman T, Harvey JA. Selective and divergent regulation of cortical 5-HT(2A) receptors in rabbit. J Pharmacol Exp Ther. 2001 Dec;299(3):1066-72. PubMed PMID: 11714896.

5: Romano AG, Hood H, Harvey JA. Dissociable effects of the 5-HT(2) antagonist mianserin on associative learning and performance in the rabbit. Pharmacol Biochem Behav. 2000 Sep;67(1):103-10. PubMed PMID: 11113489.

6: Mongeau R, Weiss M, de Montigny C, Blier P. Effect of acute, short- and long-term milnacipran administration on rat locus coeruleus noradrenergic and dorsal raphe serotonergic neurons. Neuropharmacology. 1998 Jul;37(7):905-18. PubMed PMID: 9776386.

7: Lewis MM, Watts VJ, Lawler CP, Nichols DE, Mailman RB. Homologous desensitization of the D1A dopamine receptor: efficacy in causing desensitization dissociates from both receptor occupancy and functional potency. J Pharmacol Exp Ther. 1998 Jul;286(1):345-53. PubMed PMID: 9655879.

8: Monte AP, Marona-Lewicka D, Lewis MM, Mailman RB, Wainscott DB, Nelson DL, Nichols DE. Substituted naphthofurans as hallucinogenic phenethylamine-ergoline hybrid molecules with unexpected muscarinic antagonist activity. J Med Chem. 1998 Jun 4;41(12):2134-45. PubMed PMID: 9622555.

9: Monte AP, Waldman SR, Marona-Lewicka D, Wainscott DB, Nelson DL, Sanders-Bush E, Nichols DE. Dihydrobenzofuran analogues of hallucinogens. 4. Mescaline derivatives. J Med Chem. 1997 Sep 12;40(19):2997-3008. PubMed PMID: 9301661.

10: Monte AP, Marona-Lewicka D, Parker MA, Wainscott DB, Nelson DL, Nichols DE. Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. J Med Chem. 1996 Jul 19;39(15):2953-61. PubMed PMID: 8709129.

11: Oberlender R, Ramachandran PV, Johnson MP, Huang X, Nichols DE. Effect of a chiral 4-alkyl substituent in hallucinogenic amphetamines. J Med Chem. 1995 Sep 1;38(18):3593-601. PubMed PMID: 7658446.

12: Monte AP, Marona-Lewicka D, Kanthasamy A, Sanders-Bush E, Nichols DE. Stereoselective LSD-like activity in a series of d-lysergic acid amides of (R)- and (S)-2-aminoalkanes. J Med Chem. 1995 Mar 17;38(6):958-66. PubMed PMID: 7699712.

13: Marona-Lewicka D, Nichols DE. Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindan. Eur J Pharmacol. 1994 Jun 2;258(1-2):1-13. PubMed PMID: 7925587.

14: Huang X, Marona-Lewicka D, Pfaff RC, Nichols DE. Drug discrimination and receptor binding studies of N-isopropyl lysergamide derivatives. Pharmacol Biochem Behav. 1994 Mar;47(3):667-73. PubMed PMID: 8208787.

15: Oberlender R, Pfaff RC, Johnson MP, Huang XM, Nichols DE. Stereoselective LSD-like activity in d-lysergic acid amides of (R)- and (S)-2-aminobutane. J Med Chem. 1992 Jan 24;35(2):203-11. PubMed PMID: 1732537.

16: Nichols DE, Snyder SE, Oberlender R, Johnson MP, Huang XM. 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. J Med Chem. 1991 Jan;34(1):276-81. PubMed PMID: 1992127.

17: Nichols DE, Brewster WK, Johnson MP, Oberlender R, Riggs RM. Nonneurotoxic tetralin and indan analogues of 3,4-(methylenedioxy)amphetamine (MDA). J Med Chem. 1990 Feb;33(2):703-10. PubMed PMID: 1967651.

18: Larson AA, Igwe OJ, Seybold VS. Effects of lysergic acid diethylamide (LSD) and adjuvant-induced inflammation on desensitization to and metabolism of substance P in the mouse spinal cord. Pain. 1989 Jun;37(3):365-73. PubMed PMID: 2474144.

19: Winter JC, Petti DT. The effects of 8-hydroxy-2-(di-n-propylamino)tetralin and other serotonergic agonists on performance in a radial maze: a possible role for 5-HT1A receptors in memory. Pharmacol Biochem Behav. 1987 Aug;27(4):625-8. PubMed PMID: 2958885.

20: Nichols DE, Hoffman AJ, Oberlender RA, Jacob P 3rd, Shulgin AT. Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class. J Med Chem. 1986 Oct;29(10):2009-15. PubMed PMID: 3761319.